
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole (CDP) is a compound belonging to the pyrrole family, a heterocyclic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. CDP has a variety of applications in scientific research, ranging from drug synthesis and development to biochemistry and physiology.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has a variety of applications in scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as anti-cancer drugs, anti-inflammatory agents, and antimicrobial agents. It has also been used in the study of enzyme-catalyzed reactions, such as the reaction of cytochrome P450. In addition, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been used in the synthesis of fluorescent probes for imaging and biosensing.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects. For example, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been shown to inhibit the activity of cytochrome P450, an important enzyme involved in the metabolism of drugs and other compounds. In addition, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been shown to interact with certain receptors in the body, leading to changes in gene expression and other physiological effects.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, leading to decreased metabolism of drugs and other compounds. In addition, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been shown to interact with certain receptors in the body, leading to changes in gene expression and other physiological effects. 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has also been shown to have anti-inflammatory, antimicrobial, and anti-cancer effects in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole is relatively expensive and can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole research. One potential avenue of research is to further investigate the biochemical and physiological effects of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole. In particular, the mechanisms of action of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole need to be further investigated, as well as its effects on gene expression and other physiological processes. In addition, further research is needed to investigate the potential therapeutic applications of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole, such as its use in the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential for 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole to be used as a building block for the synthesis of other biologically active compounds.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole is relatively straightforward. It can be synthesized by a two-step process, beginning with the reaction of 4-chlorophenyl iodide and 3,4-diiodo-2,5-dimethyl-1H-pyrrole in the presence of a base such as potassium carbonate. The product is then purified by column chromatography and crystallized to obtain the desired compound.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3,4-diiodo-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClI2N/c1-7-11(14)12(15)8(2)16(7)10-5-3-9(13)4-6-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEIGSDHPJTUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Cl)C)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClI2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

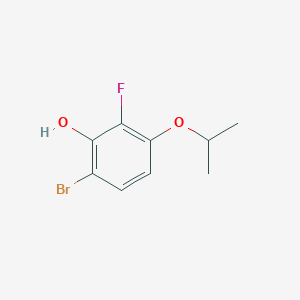
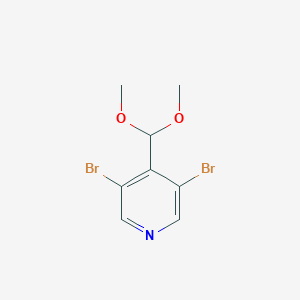
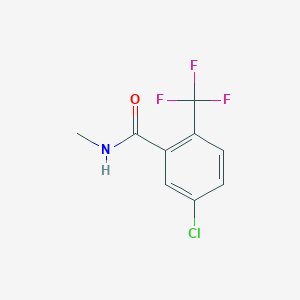
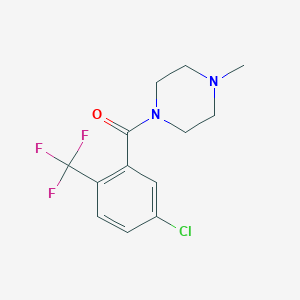

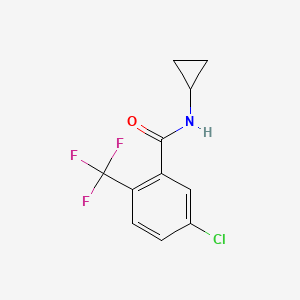


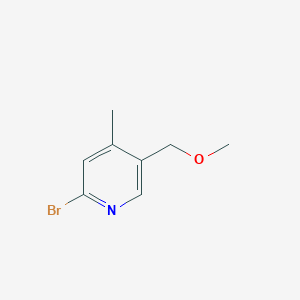
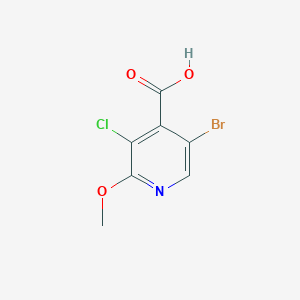

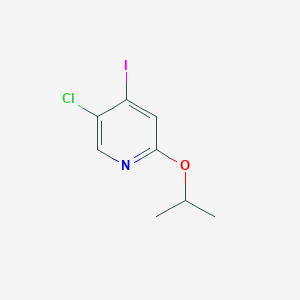
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)
